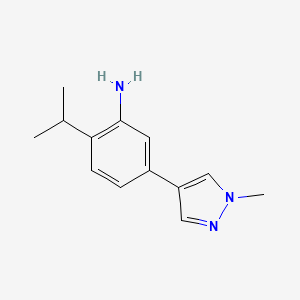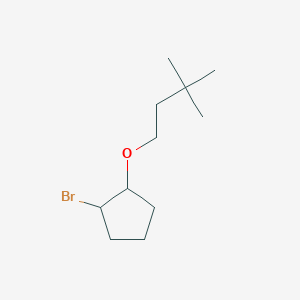
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is characterized by a cyclopentane ring substituted with a bromine atom and a 3,3-dimethylbutoxy group. It is a clear, colorless liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane typically involves the bromination of 2-(3,3-dimethylbutoxy)cyclopentane. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in non-polar solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(3,3-dimethylbutoxy)cyclopentanol, 2-(3,3-dimethylbutoxy)cyclopentanenitrile, and 2-(3,3-dimethylbutoxy)cyclopentylamine.
Elimination Reactions: The major product is 2-(3,3-dimethylbutoxy)cyclopentene.
Oxidation and Reduction: Products include 2-(3,3-dimethylbutoxy)cyclopentanone and 2-(3,3-dimethylbutoxy)cyclopentanol.
Scientific Research Applications
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2,2-dimethylpropoxy)cyclopentane
- 1-Bromo-2-(3,3-dimethylpentoxy)cyclopentane
- 1-Bromo-2-(3,3-dimethylhexoxy)cyclopentane
Uniqueness
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 3,3-dimethylbutoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromo-2-(3,3-dimethylbutoxy)cyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-11(2,3)7-8-13-10-6-4-5-9(10)12/h9-10H,4-8H2,1-3H3 |
InChI Key |
AJMLJWQODIRTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



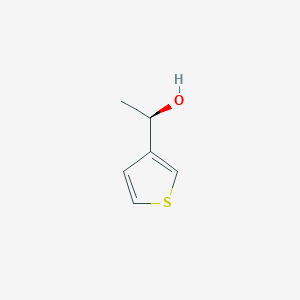
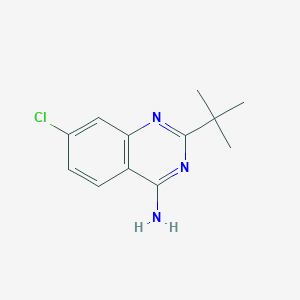

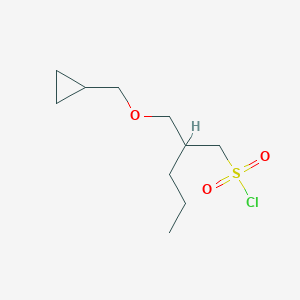
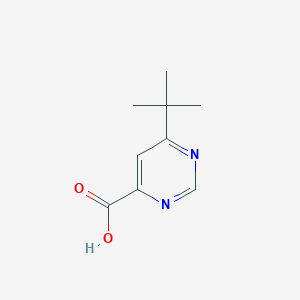
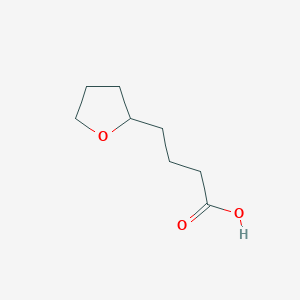
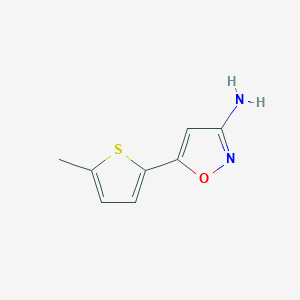
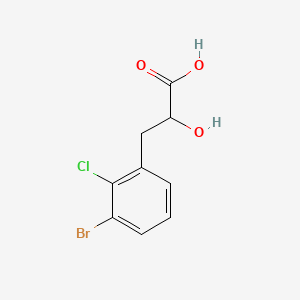
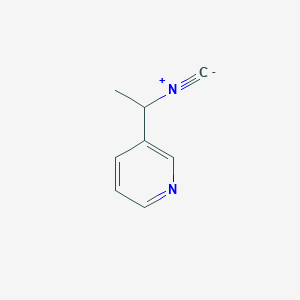
![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)

